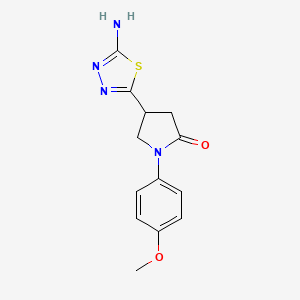

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

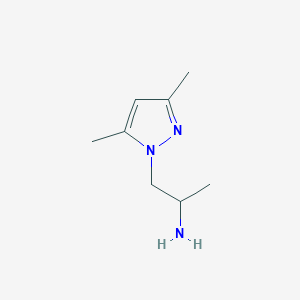

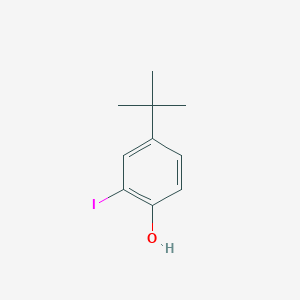

The compound "4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one" is a chemical entity that appears to be related to various heterocyclic compounds that have been synthesized and studied for their potential biological activities. The structure suggests the presence of a thiadiazole ring, which is a common motif in medicinal chemistry due to its resemblance to peptides and its ability to interact with various biological targets.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include the formation of pyrrole derivatives, as seen in the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a FeCl2/Et3N binary catalytic system . Similarly, the synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives via an ultrasound-promoted one-pot method indicates the potential for efficient synthesis routes for thiadiazole-containing compounds .

Molecular Structure Analysis

The molecular structure of compounds with thiadiazole rings can be complex, as demonstrated by the structural analysis of a related compound through X-ray crystallography . The crystal structure revealed coplanarity between the pyrazole, pyridine, and pyran rings, which could be indicative of the potential planarity in the thiadiazole ring of the compound .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including nucleophilic substitutions and rearrangements. For instance, the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine can lead to the formation of imidazo[1,2-a]pyridines and indoles . This suggests that the compound "4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one" may also be amenable to similar transformations, potentially yielding a variety of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of substituents such as the 4-methoxyphenyl group can affect the compound's solubility, stability, and reactivity. The compound's interaction with biological targets, as seen in the docking study of thiadiazole derivatives , suggests that it may have favorable drug-like properties, including good binding affinity to enzymes like thymidylate synthase. Additionally, the ADME properties of such compounds are crucial for their potential as therapeutic agents, indicating the importance of solubility, permeability, and metabolic stability in the development of new drugs .

Wissenschaftliche Forschungsanwendungen

Antitubercular and Antifungal Activity

Compounds related to 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one have shown significant antitubercular and antifungal activities. This was demonstrated through the synthesis and evaluation of novel thiadiazole derivatives, which displayed potent activity against tuberculosis and fungal infections (Syed, Ramappa, & Alegaon, 2013).

Antibacterial and Antioxidant Properties

Another study focused on the antibacterial and antioxidant evaluation of pyrrolidin-2-ones with thiadiazole structures. These compounds exhibited moderate activity against specific bacterial strains such as Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. Some of the derivatives also showed antioxidant properties (Anusevičius et al., 2015).

Corrosion Inhibition

Thiadiazole derivatives have been investigated for their potential in inhibiting brass corrosion in natural seawater. The electrochemical behavior of brass in the presence of these inhibitors was studied, revealing the compounds' effectiveness in preventing corrosion (Xavier, Nanjundan, & Rajendran, 2012).

Antimicrobial Applications

Compounds with a 1,3,4-thiadiazole core, similar to our compound of interest, have been synthesized and tested for their antimicrobial properties. They showed potential as antibacterial and antifungal agents, making them relevant in the treatment of various infections (Ameen & Qasir, 2017).

Photodynamic Therapy for Cancer

Thiadiazole derivatives have been explored for their application in photodynamic therapy, a treatment method for cancer. A study synthesized new zinc phthalocyanine substituted with thiadiazole derivatives, showing promising properties as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Agents

In the context of cancer research, novel thiadiazole derivatives have been synthesized and evaluated for their anticancer activities. Certain derivatives have shown promising results against various human tumor cell lines, indicating their potential as anticancer agents (Tiwari et al., 2016).

Eigenschaften

IUPAC Name |

4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c1-19-10-4-2-9(3-5-10)17-7-8(6-11(17)18)12-15-16-13(14)20-12/h2-5,8H,6-7H2,1H3,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDCHLDGKPOSPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401158002 |

Source

|

| Record name | 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401158002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |

CAS RN |

887041-78-3 |

Source

|

| Record name | 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887041-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401158002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

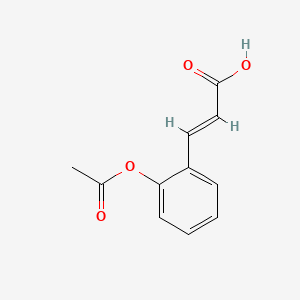

![3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B1277529.png)